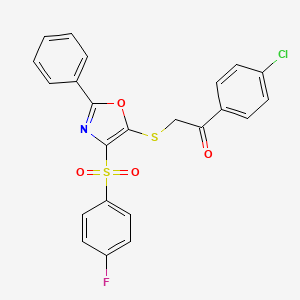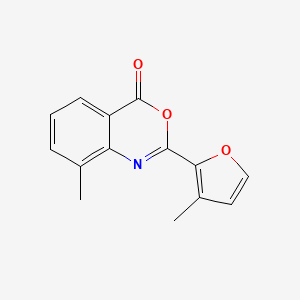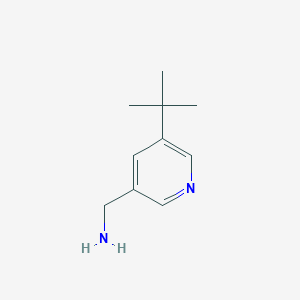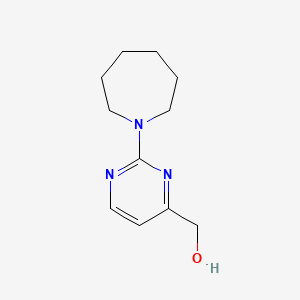
1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, fluorophenyl, sulfonyl, and oxazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.
Coupling reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Purification techniques: Methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Transition metal catalysts, such as palladium (Pd) and platinum (Pt), are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone: This compound shares similar functional groups but differs in its overall structure and reactivity.
1-(4-Chlorophenyl)-2-((4-methylphenyl)sulfonyl)-1-propanone: The presence of a methyl group instead of a fluorophenyl group results in different chemical properties and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO4S2/c24-17-8-6-15(7-9-17)20(27)14-31-23-22(26-21(30-23)16-4-2-1-3-5-16)32(28,29)19-12-10-18(25)11-13-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJRSOVZUMOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2895802.png)


![4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2895805.png)

![6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2895813.png)

![diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate](/img/structure/B2895815.png)
![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)


![2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2895822.png)
![1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2895823.png)

